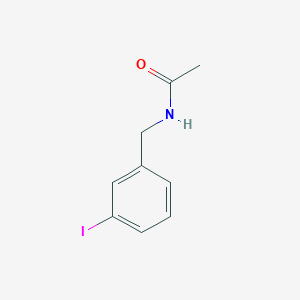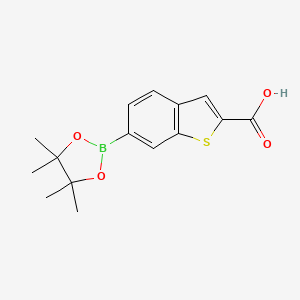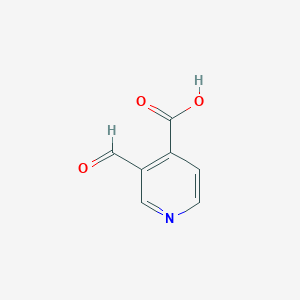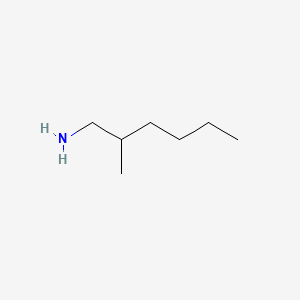![molecular formula C8H7NOS B13030751 3-Methylbenzo[d]isothiazol-5-ol](/img/structure/B13030751.png)
3-Methylbenzo[d]isothiazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbenzo[d]isothiazol-5-ol is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of this compound consists of a benzene ring fused to an isothiazole ring, with a methyl group at the 3-position and a hydroxyl group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbenzo[d]isothiazol-5-ol can be achieved through various methods. One common approach involves the selective oxidation of benzo[d]isothiazol-3(2H)-ones using Selectfluor in aqueous media . This method provides a green and efficient route to access benzo[d]isothiazol-3(2H)-one-1-oxides with high yields and tolerance to various functional groups.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation reactions using environmentally friendly reagents. The use of metal-free and Selectfluor-mediated oxidation reactions is preferred due to their efficiency and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylbenzo[d]isothiazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzo[d]isothiazol-3(2H)-one-1-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives with altered biological activities.
Substitution: Substitution reactions at the methyl or hydroxyl groups can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Selectfluor in aqueous media is commonly used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic reagents are used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include benzo[d]isothiazol-3(2H)-one-1-oxides, reduced derivatives, and various substituted isothiazoles .
Wissenschaftliche Forschungsanwendungen
3-Methylbenzo[d]isothiazol-5-ol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Methylbenzo[d]isothiazol-5-ol involves the inhibition of key enzymes and disruption of metabolic pathways in microorganisms. The compound acts as an electrophilic agent, reacting with critical enzymes and inhibiting growth and metabolism. This leads to irreversible cell damage and loss of viability . The molecular targets include dehydrogenase enzymes and other proteins involved in cellular respiration and energy generation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d]isothiazol-3(2H)-one: A closely related compound with similar biological activities.
5-Chloro-2-methyl-4-isothiazolin-3-one: Another isothiazole derivative with strong biocidal properties.
2-Methyl-4-isothiazolin-3-one: Known for its antimicrobial activity and used in various industrial applications.
Uniqueness
3-Methylbenzo[d]isothiazol-5-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl and hydroxyl groups at specific positions enhances its antimicrobial and antifungal properties compared to other isothiazole derivatives .
Eigenschaften
Molekularformel |
C8H7NOS |
|---|---|
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
3-methyl-1,2-benzothiazol-5-ol |
InChI |
InChI=1S/C8H7NOS/c1-5-7-4-6(10)2-3-8(7)11-9-5/h2-4,10H,1H3 |
InChI-Schlüssel |
QZKPMWHDGBMXNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NSC2=C1C=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one](/img/structure/B13030680.png)
![(1S,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13030682.png)





![(1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030714.png)




![N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide](/img/structure/B13030754.png)

